4,6-dimethyl-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine
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Overview
Description
4,6-Dimethyl-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an ether linkage to a piperidine ring, which is further substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate β-diketones with guanidine derivatives under acidic or basic conditions.
Substitution with Dimethyl Groups:
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where the pyrimidine core is reacted with a piperidine derivative.
Introduction of the Triazole Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl or nitro groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
4,6-Dimethyl-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s unique structure may be utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole moiety, in particular, is known for its ability to form stable complexes with metal ions, which could be leveraged in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Similar pyrimidine core but with a mercapto group instead of the piperidine-triazole moiety.
1H-1,2,3-Triazole: The triazole ring is a common feature, but the overall structure is simpler.
3,5-Dimethyl-1,2,4-triazole: Another triazole derivative with different substitution patterns.
Uniqueness
4,6-Dimethyl-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is unique due to its combination of a pyrimidine core, piperidine ring, and triazole moiety
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-10-7-11(2)17-15(16-10)23-12-5-4-6-21(8-12)14(22)13-9-20(3)19-18-13/h7,9,12H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGOHIUEMOAKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CN(N=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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